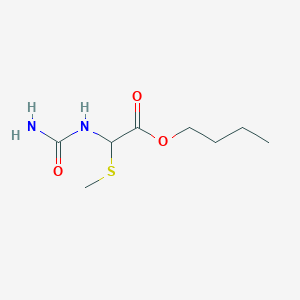
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(carbamoylamino)-2-methylsulfanylacetate typically involves the reaction of butyl chloroformate with 2-(carbamoylamino)-2-methylsulfanylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 2-(carbamoylamino)-2-methylsulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atom in the molecule may also play a role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl carbamate: Similar structure but lacks the methylsulfanyl group.
Methyl 2-(carbamoylamino)-2-methylsulfanylacetate: Similar structure but with a methyl ester instead of a butyl ester.
Ethyl 2-(carbamoylamino)-2-methylsulfanylacetate: Similar structure but with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 2-(carbamoylamino)-2-methylsulfanylacetate is unique due to the presence of both the carbamate and methylsulfanyl groups, which confer distinct chemical and biological properties. The butyl ester group also influences its solubility and reactivity compared to other similar compounds.
Propiedades
Número CAS |
64732-02-1 |
|---|---|
Fórmula molecular |
C8H16N2O3S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
butyl 2-(carbamoylamino)-2-methylsulfanylacetate |
InChI |
InChI=1S/C8H16N2O3S/c1-3-4-5-13-7(11)6(14-2)10-8(9)12/h6H,3-5H2,1-2H3,(H3,9,10,12) |
Clave InChI |
JMRKQGFZOLKHDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(NC(=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
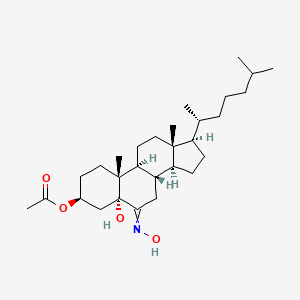
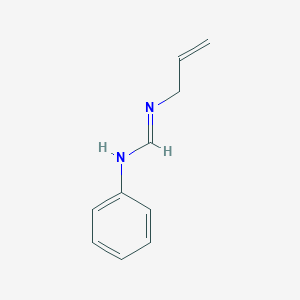
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
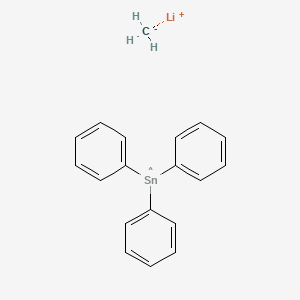
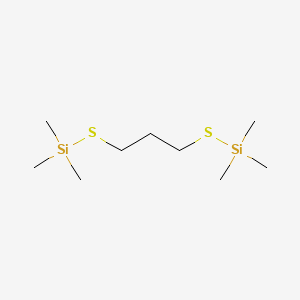
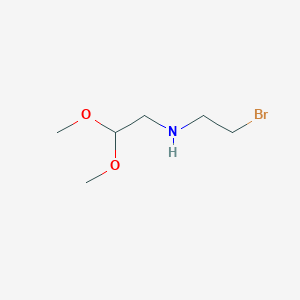
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
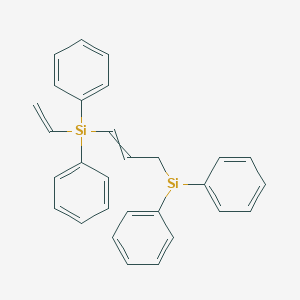
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
